
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid is a complex organic compound with the molecular formula C11H24O9. This compound is characterized by the presence of multiple hydroxyl groups and carboxylic acid functionalities, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of acetic acid with 3,3-dihydroxypropoxy propane-1,1-diol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Propanediol, oxybis-, tetraacetate: Similar in structure but differs in the number of acetyl groups.
Acetic acid, propane-1,1-diol: Shares the acetic acid and propane-1,1-diol moieties but lacks the additional hydroxyl groups.
Uniqueness
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid is unique due to its combination of multiple hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and versatility in various applications.
Propiedades
Número CAS |
673460-87-2 |
|---|---|
Fórmula molecular |
C11H24O9 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid |
InChI |
InChI=1S/C6H14O5.C3H6O2.C2H4O2/c7-5(8)1-3-11-4-2-6(9)10;1-2-3(4)5;1-2(3)4/h5-10H,1-4H2;2H2,1H3,(H,4,5);1H3,(H,3,4) |
Clave InChI |
KSWVGFXRAVENMP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CC(=O)O.C(COCCC(O)O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


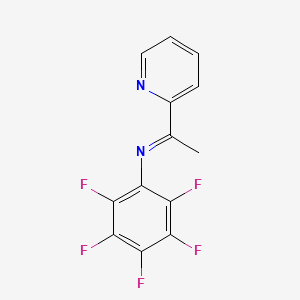
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)
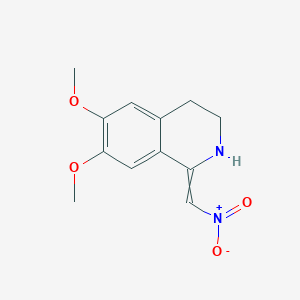
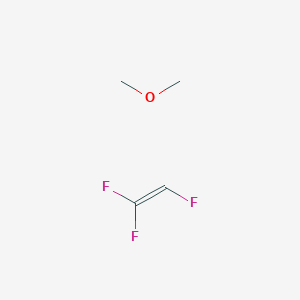
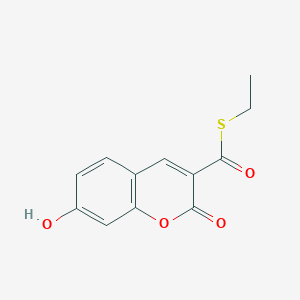
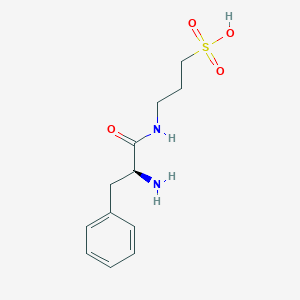
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)


![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
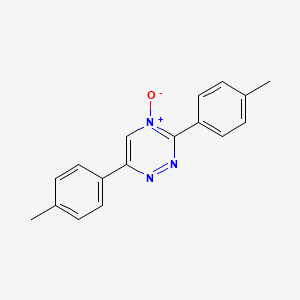
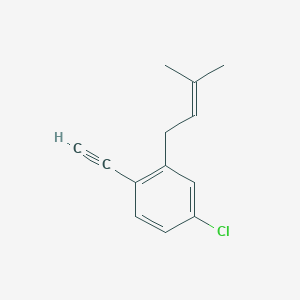
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)
